molecular formula C10H16F2N2O B11715883 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine

Cat. No.: B11715883
M. Wt: 218.24 g/mol
InChI Key: QGJCIWTVSLMCEE-QMMMGPOBSA-N
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Description

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine typically involves the use of fluorinated building blocks. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is catalyzed by copper(I) and yields enantioenriched fluorinated pyrrolidines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, making it a potent inhibitor. The compound’s stereochemistry also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine is unique due to its specific fluorination pattern and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H16F2N2O

Molecular Weight

218.24 g/mol

IUPAC Name

(3,3-difluoropiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2/t8-/m0/s1

InChI Key

QGJCIWTVSLMCEE-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC(C2)(F)F

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)(F)F

Origin of Product

United States

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